![molecular formula C17H15N5OS2 B2521985 2-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルチオ)-N-(3-シアノ-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-イル)アセトアミド CAS No. 304683-83-8](/img/structure/B2521985.png)

2-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルチオ)-N-(3-シアノ-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-2-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

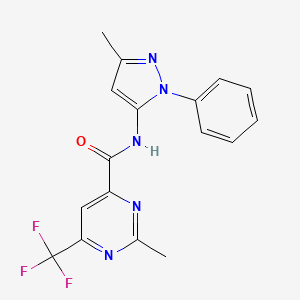

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N5OS2 and its molecular weight is 369.46. The purity is usually 95%.

BenchChem offers high-quality 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

c-Metキナーゼ阻害

この化合物は、c-Metキナーゼ阻害剤として有望であることが示されています。 ある研究では、注目すべき化合物を含む2つのシリーズの[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体が、3つの癌細胞株(A549、MCF-7、およびHeLa)およびc-Metキナーゼに対して評価されました 。その中で、化合物22iはこれらの細胞株に対して優れた抗腫瘍活性を示し、IC50値は0.83μM(A549)、0.15μM(MCF-7)、および2.85μM(HeLa)でした。さらに、それはナノモルレベルで優れたc-Metキナーゼ阻害能力を示しました(IC50 = 48 nM)。

PARP1阻害

この化合物は直接研究されていませんが、PARP1阻害剤は癌治療において注目されています。 PARP1阻害剤は、HR欠損癌の治療とPARP1阻害剤に対する獲得耐性の克服に重要な役割を果たしています 。さらなる調査が必要ですが、この化合物の構造的特徴はPARP1阻害に寄与する可能性があります。

P2X7受容体拮抗作用

関連する化合物である6-メチル-4,5,6,7-テトラヒドロ-1H-[1,2,3]トリアゾロ[4,5-c]ピリジンにより、P2X7受容体拮抗剤の発見合成が可能になりました。 この受容体は、炎症と免疫応答に関与しており、治療介入の潜在的な標的となっています .

医薬品化学

この化合物に見られる[1,2,4]トリアゾロ[1,5-a]ピリミジン部分構造は、医薬品化学で研究されてきました。 いくつかの臨床試験および市販薬は、類似の構造を利用しており、薬物開発における可能性を示しています .

ワンポット合成

この化合物の合成経路は注目に値します。穏やかで効率的なワンポット法により、容易に入手可能な出発物質から置換[1,2,4]トリアゾロ[4,3-a]ピリジンを得ることができます。 この官能基耐性アプローチは、合成および生物学的研究の両方にとって便利な経路を提供します .

作用機序

Triazolopyridines

The compound contains a triazolopyridine moiety . Triazolopyridines are a class of compounds that have been studied for various biological activities. They are known to interact with various biological targets, including G-protein coupled receptors, ion channels, and enzymes .

Thiophenes

The compound also contains a tetrahydrobenzothiophene moiety . Thiophenes are sulfur-containing heterocyclic compounds that are known to have various biological activities. They can interact with various biological targets and can influence various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion (ADME). Without specific studies, it’s hard to predict the exact pharmacokinetic properties of this compound .

Environmental Factors

The stability, efficacy, and action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Again, without specific studies, it’s hard to predict how these factors might affect this compound .

特性

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS2/c18-9-12-11-5-1-2-6-13(11)25-16(12)19-15(23)10-24-17-21-20-14-7-3-4-8-22(14)17/h3-4,7-8H,1-2,5-6,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLLRGSZTNQREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2521905.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2521911.png)

![4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2521912.png)

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2521918.png)

![N-(3-methylphenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2521921.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)